molecular formula C32H46N4O13 B15339217 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide

20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide

Cat. No.: B15339217
M. Wt: 694.7 g/mol
InChI Key: IXEYMCUPWGXVAD-UHFFFAOYSA-N
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Description

The compound 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is a complex organic molecule that features a tert-butyloxycarbonyl (Boc) protected amino group, a piperidyl group, and an isoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and incorporation of the piperidyl and isoindolinyl moieties. One common approach is to start with the Boc protection of the amino group, followed by the coupling of the protected amino group with the piperidyl and isoindolinyl intermediates under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated synthesizers and large-scale reactors to facilitate the multi-step synthesis process. The reaction conditions are carefully controlled to maintain the integrity of the Boc protecting group and to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group yields the free amine, which can then be further derivatized.

Scientific Research Applications

20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide depends on its specific application. In the context of PROTAC research, the compound acts as a linker that brings the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The Boc protecting group ensures the stability of the amino group during the synthesis process, which can be removed under acidic conditions to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide: is unique due to its extended hexaoxaicosan chain, which provides additional flexibility and potential for further functionalization. This makes it particularly valuable in the design of complex molecules for medicinal chemistry and PROTAC research.

Properties

Molecular Formula

C32H46N4O13

Molecular Weight

694.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C32H46N4O13/c1-32(2,3)49-31(42)33-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-26(38)34-23-6-4-5-22-27(23)30(41)36(29(22)40)24-7-8-25(37)35-28(24)39/h4-6,24H,7-21H2,1-3H3,(H,33,42)(H,34,38)(H,35,37,39)

InChI Key

IXEYMCUPWGXVAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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